molecular formula C10H18ClN3O3S B12748364 2-[1-[3-(Dimethylamino)propyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetic acid hydrochloride CAS No. 86503-32-4

2-[1-[3-(Dimethylamino)propyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetic acid hydrochloride

Cat. No.: B12748364
CAS No.: 86503-32-4
M. Wt: 295.79 g/mol
InChI Key: ZIJRGDOBZHCOON-UHFFFAOYSA-N
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Description

1-(3-(Dimethylamino)propyl)-5-oxo-2-thioxo-4-imidazolineacetic acid hydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes a dimethylamino group, a thioxo group, and an imidazoline ring. These structural features contribute to its diverse reactivity and utility in synthetic chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Dimethylamino)propyl)-5-oxo-2-thioxo-4-imidazolineacetic acid hydrochloride typically involves multiple steps. One common method includes the reaction of 3-(dimethylamino)propylamine with a suitable thioxo compound under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The intermediate product is then subjected to further reactions to introduce the imidazoline ring and the acetic acid moiety.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with precise control over temperature, pressure, and pH. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Purification steps such as crystallization, filtration, and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Dimethylamino)propyl)-5-oxo-2-thioxo-4-imidazolineacetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form corresponding thiols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, alkoxides.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-(Dimethylamino)propyl)-5-oxo-2-thioxo-4-imidazolineacetic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.

    Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-(Dimethylamino)propyl)-5-oxo-2-thioxo-4-imidazolineacetic acid hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the thioxo group can participate in redox reactions. The imidazoline ring provides structural rigidity and can interact with enzyme active sites or receptor binding pockets. These interactions modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

    1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride: Used as a coupling agent in peptide synthesis.

    3-(Dimethylamino)propyl chloride hydrochloride: Utilized in the synthesis of various pharmaceuticals.

    1-(3-Dimethylaminopropyl)indolin-2-one derivatives: Known for their antitumor activity.

Uniqueness: 1-(3-(Dimethylamino)propyl)-5-oxo-2-thioxo-4-imidazolineacetic acid hydrochloride is unique due to its combination of functional groups, which confer a wide range of reactivity and applications. The presence of both the thioxo group and the imidazoline ring distinguishes it from other similar compounds, providing unique opportunities for chemical modifications and biological interactions.

Properties

CAS No.

86503-32-4

Molecular Formula

C10H18ClN3O3S

Molecular Weight

295.79 g/mol

IUPAC Name

2-[1-[3-(dimethylamino)propyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetic acid;hydrochloride

InChI

InChI=1S/C10H17N3O3S.ClH/c1-12(2)4-3-5-13-9(16)7(6-8(14)15)11-10(13)17;/h7H,3-6H2,1-2H3,(H,11,17)(H,14,15);1H

InChI Key

ZIJRGDOBZHCOON-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C(=O)C(NC1=S)CC(=O)O.Cl

Origin of Product

United States

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